N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide
Description
Chemical Structure: N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide is a hydrazone derivative featuring:
- A 3-chloro-2-methylphenyl group attached to the acetamide nitrogen.
- A hydrazino-oxoacetamide backbone.
- A 5-methylfuran-2-yl substituent forming a hydrazone linkage.
Molecular Formula: C₁₆H₁₅ClN₃O₃ (estimated based on structural analogs).
Molecular Weight: ~332.76 g/mol.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-9-6-7-11(22-9)8-17-19-15(21)14(20)18-13-5-3-4-12(16)10(13)2/h3-8H,1-2H3,(H,18,20)(H,19,21)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBONLHGRSXJHK-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Functional Groups :
Chlorinated aromatic ring : Enhances lipophilicity and influences bioactivity.
Furan moiety : Contributes to electron-rich regions for molecular interactions.
Synthetic Pathway :
Typically synthesized via condensation of hydrazine derivatives with substituted aldehydes or ketones. For example:
Reaction of 3-chloro-2-methylphenylacetamide with hydrazine hydrate.
Subsequent condensation with 5-methylfuran-2-carbaldehyde.
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Trends: Chlorinated aromatic rings (e.g., 3-chloro-2-methylphenyl) enhance antimicrobial potency by disrupting bacterial cell membranes . Furan-containing derivatives exhibit superior antifungal activity compared to benzylidene analogs due to improved membrane penetration . Thiazolidinone and triazole hybrids show dual antidiabetic and anticancer effects via modulation of PPAR-γ and apoptosis pathways .
Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring correlate with increased cytotoxicity in cancer cells. Hydrazone vs. thiazolidinone cores: Thiazolidinones exhibit broader therapeutic profiles but lower metabolic stability.
Pharmacokinetic Properties: The target compound’s logP value (2.8) suggests moderate lipophilicity, balancing bioavailability and tissue penetration. Thiazolidinone analogs (e.g., ) show higher plasma protein binding (95%) due to extended conjugation systems.
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